molecular formula C7H5BF4O2 B124814 2-Fluoro-3-(trifluoromethyl)phenylboronic acid CAS No. 157834-21-4

2-Fluoro-3-(trifluoromethyl)phenylboronic acid

Cat. No. B124814
M. Wt: 207.92 g/mol
InChI Key: PKARAEQMGHJHMY-UHFFFAOYSA-N
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Description

2-Fluoro-3-(trifluoromethyl)phenylboronic acid is a chemical compound with the molecular formula FC6H3(CF3)B(OH)2 . It is a white to almost white powder or crystal . It has a molecular weight of 207.92 .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-3-(trifluoromethyl)phenylboronic acid consists of a phenyl ring with a fluorine atom and a trifluoromethyl group attached to it. The boronic acid group is also attached to the phenyl ring .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Fluoro-3-(trifluoromethyl)phenylboronic acid are not available, boronic acids are known to be involved in various types of reactions. For instance, they are used in Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

This compound has a melting point of 56-58 °C . It is soluble in methanol . Its density is 1.4±0.1 g/cm3, and it has a boiling point of 276.5±50.0 °C at 760 mmHg . The compound has a molar refractivity of 38.4±0.4 cm3 .

Scientific Research Applications

Synthesis and Organic Synthesis Applications

  • Facilitation of Syn-Fluoro- and -Oxy-trifluoromethylation: Enabled one-step concurrent fluoro-trifluoromethylation across the triple bond of arylacetylenes, producing chemo-, regio-, and stereoselectively (Z)-α-fluoro-β-CF3 styrenes. This method extends to syn-oxy-trifluoromethylation and syn-aryl-trifluoromethylation of alkynes, demonstrating the potential of Cu(III)-CF3 complexes in organic synthesis (Song-Lin Zhang et al., 2017).
  • Catalysis of Dehydrative Condensation: Demonstrated effective catalysis for dehydrative amidation between carboxylic acids and amines, where the ortho-substituent of boronic acid plays a key role in accelerating amidation, useful for α-dipeptide synthesis (Ke Wang et al., 2018).

Materials Science and Polymer Chemistry

  • Development of Poly(arylene ether)s: Synthesized using a Suzuki-coupling reaction, these polymers exhibit high thermal stability and are soluble in a wide range of organic solvents, indicating their potential for advanced materials applications (Wen-Yao Huang et al., 2010).

Photoredox Catalysis in Fluoromethylation

  • Catalytic Fluoromethylation: Describes the use of photoredox catalysis for fluoromethylation of carbon-carbon multiple bonds, showcasing the utility of trifluoromethyl and difluoromethyl groups in pharmaceuticals and agrochemicals (T. Koike & M. Akita, 2016).

Chemical Sensing and Analysis

  • Organoboron Compounds as Lewis Acid Receptors: Demonstrated the application of organoboron compounds in detecting fluoride ions, important for environmental monitoring and analytical chemistry (Martyna Jańczyk et al., 2012).

Fundamental Chemistry and Reactivity Studies

  • Isolation and Reactivity of Copper(III) Trifluoromethyl Complexes: Explored the synthesis, isolation, and reactivity of transition metal trifluoromethyl complexes, providing insights into trifluoromethylation chemistry (Song-Lin Zhang & Wen-Feng Bie, 2016).

Safety And Hazards

2-Fluoro-3-(trifluoromethyl)phenylboronic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may be harmful if swallowed. It may also cause respiratory irritation .

properties

IUPAC Name

[2-fluoro-3-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF4O2/c9-6-4(7(10,11)12)2-1-3-5(6)8(13)14/h1-3,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKARAEQMGHJHMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)C(F)(F)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584267
Record name [2-Fluoro-3-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-(trifluoromethyl)phenylboronic acid

CAS RN

157834-21-4
Record name [2-Fluoro-3-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-3-(trifluoromethyl)benzeneboronic acid
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